2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid
Description
Chemical Identity: The compound, commonly referred to as Thalidomide-NH-CH₂-COOH (CAS: 927670-97-1), is a cereblon (CRBN)-targeting ligand with the molecular formula C₁₅H₁₃N₃O₆ and a molecular weight of 331.28 g/mol . It consists of a thalidomide-derived isoindoline-1,3-dione core linked to a glycine moiety via an amino group. The trifluoroacetic acid (TFA) salt form enhances solubility and stability .
Role in PROTACs:
As a CRBN ligand, it recruits E3 ubiquitin ligase to enable proteasomal degradation of target proteins. Its terminal carboxylic acid allows conjugation to target-binding warheads through polyethylene glycol (PEG) or alkyl linkers, forming proteolysis-targeting chimeras (PROTACs) .
Properties
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6.C2HF3O2/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21;3-2(4,5)1(6)7/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLANAHULWVZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid; trifluoroacetic acid, is a functionalized cereblon ligand. Cereblon is a protein that serves as a primary target for this compound. It plays a crucial role in various biological processes, including limb outgrowth and the formation of neural structures during embryogenesis.
Mode of Action
This compound interacts with its target, cereblon, by forming a complex that can be utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a class of drugs that work by tagging unwanted proteins for degradation. The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions.
Biochemical Pathways
The compound affects the protein degradation pathway in vivo. By forming a complex with cereblon, it enables the tagging of specific proteins for degradation. This process alters the levels of these proteins within the cell, impacting various downstream effects and biochemical pathways.
Pharmacokinetics
Its physical form as a powder suggests that it could be administered in several ways, potentially influencing its bioavailability.
Result of Action
The primary result of the compound’s action is the degradation of specific proteins within the cell. This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the proteins targeted are involved in disease processes, their degradation could potentially halt or reverse the progression of the disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is noted to be at room temperature, suggesting that extreme temperatures could potentially affect its stability. Furthermore, the efficacy of the compound could be influenced by the physiological environment within the body, such as pH levels, presence of other molecules, and the specific characteristics of the target cells.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins. For instance, it has been found to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments
Cellular Effects
Some studies suggest that it may have antiproliferative activity against certain cell lines. It has been shown to inhibit the growth of NCI-H929 and U239 cell lines. The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism is a topic of ongoing investigation.
Molecular Mechanism
It is known to be involved in targeted protein degradation, a process that has become a hot topic in medicinal chemistry. This process involves the recognition of a target protein by a small molecule, which leads to the polyubiquitination and subsequent degradation of the target protein.
Biological Activity
The compound 2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid; 2,2,2-trifluoroacetic acid is a complex organic molecule that exhibits various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure. It comprises a dioxopiperidine moiety linked to an isoindole structure, which is modified with an aminoacetic acid group and trifluoroacetic acid.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀F₃N₂O₆ |
| Molecular Weight | 302.24 g/mol |
| CAS Number | 1547163-38-1 |
| Purity | >98% (HPLC) |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its potential as a PROTAC (Proteolysis Targeting Chimeras) , which are designed to selectively degrade target proteins within cells. The incorporation of the dioxopiperidine structure enhances its binding affinity to the Cereblon protein, a key component in the ubiquitin-proteasome system.
Therapeutic Applications
- Cancer Treatment : The compound shows promise in targeting oncogenic proteins for degradation, thus potentially inhibiting tumor growth.
- Neurological Disorders : Due to its structural similarity to thalidomide analogs, it may have applications in treating conditions like multiple myeloma and other cancers.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound effectively induces degradation of specific oncogenic proteins in cultured cancer cells. For instance, a study highlighted its ability to reduce levels of the BCL-2 protein, which is often overexpressed in various cancers.
- Animal Models : In murine models of cancer, administration of this compound resulted in significant tumor regression compared to control groups, indicating its potential efficacy in vivo.
- Mechanistic Studies : Detailed mechanistic studies using mass spectrometry have shown that the compound binds selectively to target proteins, leading to their ubiquitination and subsequent degradation.
Toxicological Profile
While the compound exhibits promising therapeutic effects, it also presents certain toxicological concerns. In preliminary studies:
- Acute Toxicity : Reports indicate harmful effects upon oral ingestion and dermal contact at high concentrations.
- Safety Profile : Ongoing research aims to establish a comprehensive safety profile through chronic toxicity studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Amino vs. Oxygen Linkers
Compound A : 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy acetic acid
- Structural Difference: Replaces the amino group with an ether (O-linked) bridge .
- Synthesis : Prepared via nucleophilic aromatic substitution (e.g., with fluorinated intermediates) or ester hydrolysis .
- Properties: Higher lipophilicity due to the absence of a polar amino group. Used in PROTACs targeting tissue transglutaminase (TG2) and SHP2 phosphatase .
- Performance: Demonstrates comparable CRBN binding but reduced cellular uptake in some assays compared to amino-linked analogs .
Compound B : 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)thio acetamide
- Structural Difference: Substitutes the amino group with a thioether (S-linked) moiety .
- Properties: Enhanced metabolic stability due to sulfur’s resistance to enzymatic cleavage. Used in anticancer thalidomide analogs but shows lower CRBN engagement than amino-linked derivatives .
Linker Modifications
Compound C : 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-N-(2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl)acetamide
- Structural Difference : Incorporates a PEG linker for improved solubility .
- Application : Enhances PROTAC efficacy in degrading oncoproteins like BRD4 (e.g., dBET57) .
Compound D : 2-(2-(2-Chloroethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide
Salt Forms and Stability
Target Compound (TFA Salt) :
- Solubility : >10 mM in DMSO due to TFA counterion .
- Stability : Requires storage at -20°C to prevent decomposition .
Analog (Formate Salt) : N-(6-Aminohexylbiguanide)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide formate
Key Findings :
- Amino-linked derivatives exhibit superior CRBN engagement and lower DC₅₀ values compared to O- or S-linked analogs .
- TFA salt forms generally outperform formate or hydrochloride salts in solubility-driven applications .
Q & A
Basic Synthesis and Characterization
Q: What are the recommended synthetic routes for preparing 2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid , and how can intermediates be verified? A: The synthesis typically involves multi-step protocols, including:
- Amide coupling : Reacting 2,6-dioxopiperidin-3-yl derivatives with activated isoindole-1,3-dione intermediates under peptide coupling conditions (e.g., HATU or EDCI) .
- Trifluoroacetic acid (TFA) salt formation : Final purification via acid-mediated crystallization .
Verification methods : - NMR spectroscopy : Confirm regioselectivity of the aminoacetic acid linkage (e.g., δ 4.2–4.5 ppm for CH₂ adjacent to the amide) .
- HPLC-MS : Monitor reaction progress and purity (>95% by UV/ELSD) .
Advanced Mechanistic Studies
Q: How can researchers investigate the hydrolytic stability of the 1,3-dioxoisoindol moiety under physiological conditions? A:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life stability under storage conditions .
Example data :
| pH | Half-life (hours) | Major Degradation Product |
|---|---|---|
| 2 | 12.5 | Isoindole-1-carboxylic acid |
| 7.4 | 48.3 | Intact compound |
Biological Activity Profiling
Q: What methodologies are suitable for evaluating the compound’s interaction with ubiquitin-proteasome pathways (given its dioxopiperidine core)? A:
- Cellular assays : Measure proteasome inhibition in multiple myeloma cell lines (e.g., RPMI-8226) using fluorogenic substrates (e.g., Z-LLE-AMC) .
- Surface plasmon resonance (SPR) : Quantify binding affinity to proteasomal subunits (e.g., PSMB5) .
Key findings : - IC₅₀ values in the nanomolar range (e.g., 12 nM for RPMI-8226) suggest potent activity .
Computational Modeling
Q: How can molecular dynamics (MD) simulations optimize the compound’s binding to cereblon (CRBN) E3 ligase? A:
- Docking studies : Use AutoDock Vina to predict binding poses of the dioxopiperidine ring in CRBN’s hydrophobic pocket .
- Free-energy calculations : Apply MM/GBSA to rank derivatives based on ΔG binding .
Critical parameters : - Hydrogen bonding : Interaction between the acetic acid moiety and CRBN’s His353 residue .
Data Contradiction Resolution
Q: How should researchers address discrepancies in reported solubility values (e.g., DMSO vs. aqueous buffers)? A:
- Standardized protocols : Use nephelometry to measure solubility in PBS (pH 7.4) with 0.1% Tween-80 .
- Co-solvent approaches : Evaluate DMSO:water gradients (e.g., 10–50% DMSO) for consistency .
Example resolution :
| Solvent System | Solubility (mg/mL) |
|---|---|
| 100% DMSO | 45.2 |
| PBS + 0.1% Tween | 0.8 |
Advanced Analytical Techniques
Q: What crystallographic methods validate the compound’s stereochemistry at the dioxopiperidine ring? A:
- Single-crystal X-ray diffraction : Resolve chiral centers using synchrotron radiation (e.g., 0.9 Å resolution) .
- VCD spectroscopy : Compare experimental and DFT-simulated spectra for enantiomeric confirmation .
Process Optimization
Q: How can membrane technologies improve the scalability of TFA salt purification? A:
- Nanofiltration : Use 200–500 Da membranes to remove residual TFA and solvents .
- Continuous crystallization : Optimize anti-solvent addition rates for monodisperse particle formation .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
